N-(4-bromophenyl)-6-methyl-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
N-(4-BROMOPHENYL)-6-METHYL-2-PROPANAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiophene core, which is known for its diverse biological activities, and a bromophenyl group, which can enhance its reactivity and binding properties.
Preparation Methods
The synthesis of N-(4-BROMOPHENYL)-6-METHYL-2-PROPANAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves several steps. One common method includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Bromophenyl Group: This step typically involves bromination reactions using reagents like bromine or N-bromosuccinimide (NBS).
Amidation: The final step involves the formation of the amide bond, which can be achieved through condensation reactions using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
N-(4-BROMOPHENYL)-6-METHYL-2-PROPANAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form new carbon-carbon bonds.
Scientific Research Applications
N-(4-BROMOPHENYL)-6-METHYL-2-PROPANAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, especially in the development of new materials and catalysts.
Biology: The compound can be studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It may serve as a lead compound for the development of new therapeutic agents, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: The compound can be used in the development of new industrial chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-BROMOPHENYL)-6-METHYL-2-PROPANAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The bromophenyl group can enhance its binding affinity to certain proteins or enzymes, while the benzothiophene core can interact with various biological targets. These interactions can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
N-(4-BROMOPHENYL)-6-METHYL-2-PROPANAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(4-BROMOPHENYL)THIAZOL-2-YL-2-CHLOROACETAMIDE: This compound also features a bromophenyl group and has shown promising antimicrobial and anticancer activities.
N-(4-BROMOPHENYL)SULFONYL-BENZOYL-L-VALINE: This compound contains a bromophenyl group and has been studied for its antimicrobial and antioxidant properties.
Properties
Molecular Formula |
C19H21BrN2O2S |
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Molecular Weight |
421.4 g/mol |
IUPAC Name |
N-(4-bromophenyl)-6-methyl-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C19H21BrN2O2S/c1-3-16(23)22-19-17(14-9-4-11(2)10-15(14)25-19)18(24)21-13-7-5-12(20)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3,(H,21,24)(H,22,23) |
InChI Key |
JQTJJHAYWQYBLW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C2=C(S1)CC(CC2)C)C(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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